molecular formula C15H18BrN3O B2517095 N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide CAS No. 1014051-39-8

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B2517095
CAS No.: 1014051-39-8
M. Wt: 336.233
InChI Key: PJBDHGMVJIHOTQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide (C15H18BrN3O) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the endocannabinoid system. This proprietary propanamide derivative features a 4-bromophenyl group and a 3,5-dimethyl-1H-pyrazole moiety, a scaffold widely recognized for its diverse biological activities . Pyrazole and pyrazoline derivatives are extensively documented in scientific literature for their broad spectrum of pharmacological properties, including potential as cannabinoid CB1 receptor antagonists . CB1 receptor antagonists are a major focus of intensive research due to their highly fruitful therapeutic features, which include prospects for treating conditions such as obesity, addiction, and cognitive impairment . The structural motif of this compound aligns with other patented pyrazoline derivatives developed for appetite suppression and body weight reduction in experimental models, highlighting its value for investigating metabolic disorders . As a typical intramolecular charge transfer (ICT) compound, it may also exhibit properties relevant to materials science research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this compound as a key intermediate or active candidate in drug discovery programs, high-throughput screening assays, and mechanistic studies targeting various disease pathways.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10(9-19-12(3)8-11(2)18-19)15(20)17-14-6-4-13(16)5-7-14/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBDHGMVJIHOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.

    Attachment of the bromophenyl group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-bromobenzyl chloride in the presence of a base.

    Formation of the amide bond: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Fluorinated Analog: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide (CAS 957502-19-1)

Structural Differences :

  • Substituent : Fluorine replaces bromine on the phenyl ring.
  • Molecular Weight : 275.32 g/mol (lower due to fluorine’s atomic mass).
  • Physicochemical Impact :
    • Lipophilicity : Fluorine is less lipophilic than bromine (logP reduction).
    • Electronic Effects : Fluorine’s electronegativity may alter electron density, affecting binding to targets like kinases or receptors.

Triazine-Containing Analog: X66 ()

Structure : 4-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine
Key Differences :

  • Core Heterocycle : Triazine replaces the propanamide linker.
  • Additional Groups : Indole-hydrazinyl side chain.
  • Functional Groups : Amine and hydrazine functionalities.

Sulfonamide-Pyrazoline Hybrid: Compound 13 ()

Structure : 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-pyrazol-1-yl)benzenesulfonamide
Key Differences :

  • Heterocyclic System: Pyrazoline (non-aromatic) vs. pyrazole (aromatic).
  • Functional Groups : Sulfonamide (-SO2NH2) and ketone (C=O).

Physicochemical Properties :

  • Molecular Weight : 541.46 g/mol (higher due to sulfonamide and tetrahydroindole).
  • IR Data : Peaks at 1219 cm⁻¹ (SO2) and 1651 cm⁻¹ (C=O), absent in the target compound .

Activity Insights :

  • Sulfonamide groups are common in carbonic anhydrase inhibitors, suggesting divergent therapeutic applications compared to the target compound.

Triazinoindole Derivative: Compound 41 ()

Structure: 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindol-4-one Key Differences:

  • Core Structure: Fused triazinoindole system.
  • Functional Groups : Ketone and complex heteroaromatic system.

Implications :

  • The triazinoindole moiety may enhance intercalation with nucleic acids or proteins, broadening biological targets but increasing synthetic complexity .

Data Table: Structural and Functional Comparison

Compound Name Substituent on Phenyl Heterocyclic Core Molecular Weight (g/mol) Key Functional Groups Potential Targets
Target Compound Bromine Pyrazole 329.23 Amide Kinases, Receptors
Fluorinated Analog (CAS 957502-19-1) Fluorine Pyrazole 275.32 Amide Similar to target
X66 () Bromine Triazine, Pyrazole ~500 (estimated) Triazine, Hydrazinyl TRAIL pathways, DNA
Compound 13 () Bromine Pyrazoline, Indole 541.46 Sulfonamide, Ketone Carbonic anhydrase, Enzymes
Compound 41 () Bromine Triazinoindole ~600 (estimated) Ketone, Triazinoindole Nucleic acids, Proteasomes

Key Research Findings

  • Bromine vs. Fluorine : Bromine’s higher lipophilicity in the target compound may enhance membrane permeability but reduce aqueous solubility compared to its fluorinated analog .
  • Pyrazole vs.

Biological Activity

N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its implications in therapeutic applications.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₃
Molecular Weight394.27 g/mol
LogP5.0181
Polar Surface Area40.528 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The compound features a bromophenyl group and a pyrazole ring, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring: This is achieved by reacting 3,5-dimethyl-1H-pyrazole with a halogenated precursor under basic conditions.
  • Attachment of the Bromophenyl Group: A nucleophilic substitution reaction is performed where the pyrazole derivative reacts with 4-bromobenzyl chloride.
  • Amide Bond Formation: The final step involves reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways depend on the biological context and target nature.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of related compounds derived from pyrazole derivatives. For instance, a derivative similar to this compound showed significant cytotoxicity against C6 glioma cell lines with an IC50 value of 5.13 µM, outperforming traditional chemotherapeutics like 5-FU (IC50 = 8.34 µM) .

Cell Cycle Analysis:
The compound induced cell cycle arrest at various phases:

  • G0/G1 phase: 45.1% inhibition
  • S phase: 32.9% inhibition
  • G2/M phase: 19.5% inhibition

This suggests that it may be effective in treating glioma by inducing apoptosis .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Organic Synthesis: The compound can act as an intermediate in creating more complex organic molecules.
  • Material Science: Its properties may be utilized in developing new materials with specific characteristics such as polymers or liquid crystals .

Case Studies and Research Findings

A notable study focused on synthesizing new derivatives of pyrazole and their cytotoxic effects revealed that modifications to the pyrazole ring can significantly enhance biological activity. For example, specific substitutions on the pyrazole ring led to increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(4-bromophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide?

  • Methodological Answer : The synthesis involves strategic functionalization of the pyrazole core. For example, protecting the 3,5-dimethylpyrazole group using methyl acrylate (to prevent unwanted side reactions) before coupling with the bromophenyl moiety via nucleophilic substitution or amidation . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid decomposition of the bromophenyl group. Flash chromatography and HPLC are critical for purification, as highlighted in studies of structurally related pyrazole derivatives .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm chemical environments, e.g., pyrazole C-H protons (~6.5–7.5 ppm) and bromophenyl aromatic protons (~7.2–7.8 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles (e.g., pyrazole ring planarity and bromophenyl substituent orientation) .
  • HPLC : Ensure >95% purity by reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the bromophenyl group (e.g., replace Br with Cl, F, or NO2_2) to assess electronic effects on target binding .
  • Pyrazole Core Modifications : Introduce bulkier alkyl groups (e.g., isopropyl) at the 3,5-positions to evaluate steric effects on enzyme inhibition .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity. Cross-reference data with analogs like triazole-pyrazole hybrids to identify pharmacophore elements .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

  • Methodological Answer :

  • Data Validation : Use SHELXL’s TWIN and BASF commands to refine twinned crystals, common in brominated compounds due to heavy-atom effects .
  • Discrepancy Analysis : Compare experimental bond lengths/angles with DFT-calculated values (e.g., pyrazole C-N bond ~1.34 Å vs. DFT-predicted 1.33 Å) to identify outliers .
  • Multi-Conformer Modeling : For flexible side chains (e.g., propanamide), use PART instructions in SHELXL to model alternative conformations .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) using substrate analogs .
  • Molecular Docking : Use PyMOL or AutoDock to simulate binding poses, focusing on interactions between the bromophenyl group and hydrophobic enzyme pockets .
  • Mutagenesis : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for binding, validated via SPR or ITC for affinity measurements .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across similar pyrazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values of analogs (e.g., chloro vs. bromo substituents) to assess halogen-dependent trends .
  • Solubility Adjustments : Test activity in varied solvents (e.g., DMSO vs. PBS) to rule out aggregation artifacts .
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. radiometric assays) .

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